molecular formula C17H17NO2S2 B11815760 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol CAS No. 112167-73-4

2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol

Cat. No.: B11815760
CAS No.: 112167-73-4
M. Wt: 331.5 g/mol
InChI Key: BHRCSAHGCRIEJY-UHFFFAOYSA-N
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Description

2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol is a chemical compound with the molecular formula C19H20N2O2S2 It is characterized by the presence of an acridine moiety linked to two ethanolic groups via sulfur atoms

Preparation Methods

The synthesis of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol typically involves the reaction of acridine derivatives with thiol-containing compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanolic groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol can be compared with other similar compounds, such as:

    2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanol: This compound has a similar structure but with a propane moiety instead of acridine.

    2,2’-(Benzene-1,4-diylbis(sulfanediyl))diethanol: This compound features a benzene ring instead of acridine.

The uniqueness of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol lies in its acridine moiety, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

112167-73-4

Molecular Formula

C17H17NO2S2

Molecular Weight

331.5 g/mol

IUPAC Name

2-[9-(2-hydroxyethylsulfanyl)acridin-1-yl]sulfanylethanol

InChI

InChI=1S/C17H17NO2S2/c19-8-10-21-15-7-3-6-14-16(15)17(22-11-9-20)12-4-1-2-5-13(12)18-14/h1-7,19-20H,8-11H2

InChI Key

BHRCSAHGCRIEJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3SCCO)SCCO

Origin of Product

United States

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